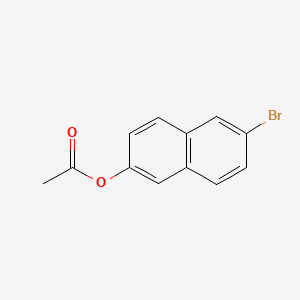

6-Bromo-2-naphthyl acetate

Description

Historical Context and Evolution of Research

The research history of 6-bromo-2-naphthyl acetate (B1210297) is intrinsically linked to the broader study of naphthalene (B1677914) derivatives. Foundational work involved establishing reliable methods for the synthesis of its direct precursor, 6-bromo-2-naphthol (B32079). Detailed procedures for preparing this precursor, for instance by the bromination of β-naphthol followed by reduction, were documented in resources like Organic Syntheses, highlighting its importance as a staple reagent. orgsyn.org Early synthetic routes often involved the reduction of 1,6-dibromo-2-naphthol (B94854) to achieve the desired 6-bromo-2-naphthol. orgsyn.org

Early applications of related naphthyl derivatives were in the field of histochemistry. While direct early studies on 6-bromo-2-naphthyl acetate are not extensively documented, related compounds like 6-bromo-2-naphthyl-β-D-glucuronide and other naphthyl acetates were used as substrates to detect enzyme activity in tissues. scispace.commedicaljournalssweden.semedicaljournalssweden.sepsu.edu For example, naphthyl acetates could be hydrolyzed by esterases, releasing a naphthol derivative that would then react with a diazonium salt to produce a colored precipitate at the site of enzyme activity. scispace.com This principle was applied in various studies, such as the investigation of hydrolytic enzymes in connective tissues and saliva. medicaljournalssweden.semedicaljournalssweden.se

The evolution of research saw the focus shift towards leveraging the compound's structure for organic synthesis. The development of methods to produce related compounds, such as 6-bromo-2-naphthoic acid, from brominated naphthalene precursors in the late 20th century, underscored the growing industrial and academic interest in this class of molecules. A significant application that emerged was the use of 6-bromo-2-naphthol as a key starting material in the synthesis of the protease inhibitor nafamostat (B1217035) mesylate, a drug used in the treatment of conditions like acute pancreatitis. chemicalbook.comgoogle.com This marked a transition from its role as a simple analytical reagent to a valuable building block in medicinal chemistry.

Significance in Contemporary Chemical Research

In modern chemical research, this compound is valued as a versatile synthetic intermediate. Its utility stems from the presence of two key functional groups that can be manipulated selectively. The acetate group acts as a protecting group for the hydroxyl function, which can be readily deprotected via hydrolysis to yield 6-bromo-2-naphthol. smolecule.com The exposed hydroxyl group can then participate in a variety of reactions.

The bromine atom at the 6-position provides a reactive site for constructing more complex molecular architectures. It can be a site for nucleophilic substitution or participate in modern cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This dual functionality makes it a useful component in the synthesis of a wide range of organic compounds. smolecule.com

Contemporary research continues to exploit these features. For instance, the precursor 6-bromo-2-naphthol is used to synthesize 6-cyano-2-naphthol, an intermediate for the drug Nafamostat, and is also used in material science. lookchem.com Furthermore, derivatives such as ethyl (6-bromo-2-naphthyloxy)acetate have been studied as intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen. scispace.comresearchgate.net In educational settings, this compound is used in experiments to study the reactivity of naphthoxide derivatives and to demonstrate principles of electrophilic aromatic substitution. acs.orgunirioja.es It has also been listed as a component in compositions for detecting bacterial contamination, where its hydrolysis by bacterial enzymes produces a detectable signal. google.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (6-bromonaphthalen-2-yl) acetate |

| Molecular Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.103 g/mol |

| CAS Number | 6343-72-2 |

| Appearance | Off-white to beige powder |

| Stereochemistry | Achiral |

Data sourced from multiple references. chemicalbook.comncats.io

Structure

3D Structure

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQUUGRFWVXBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212843 | |

| Record name | 6-Bromo-2-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-72-2 | |

| Record name | 2-Naphthalenol, 6-bromo-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-2-naphthyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG7DF5GHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Bromo 2 Naphthyl Acetate

Synthesis of 6-Bromo-2-naphthol (B32079)

6-Bromo-2-naphthol can be synthesized through various methods, including reduction-based approaches and direct bromination of 2-naphthol (B1666908).

A well-established method for the synthesis of 6-bromo-2-naphthol involves the reduction of 1,6-dibromo-2-naphthol (B94854). orgsyn.orgwipo.int This reduction can be achieved using various reducing agents. One common procedure utilizes tin metal in the presence of hydrochloric acid. orgsyn.orgprepchem.com In this reaction, 1,6-dibromo-2-naphthol is refluxed with tin and a mixture of ethanol (B145695) and concentrated hydrochloric acid. prepchem.com The reaction progress can be monitored using thin-layer chromatography (TLC). prepchem.com After completion, the unreacted tin is removed, and the product is precipitated by pouring the concentrated solution into ice water. prepchem.com The resulting solid can be purified by recrystallization from a suitable solvent like benzene (B151609) to yield pure 6-bromo-2-naphthol. prepchem.com

Another reducing agent that has been used is stannous chloride in hydrochloric acid. orgsyn.orgchemicalbook.com

Table 2: Reduction of 1,6-dibromo-2-naphthol

| Starting Material | Reducing Agent | Solvent/Acid | Conditions | Product | Yield |

| 1,6-dibromo-2-naphthol | Tin metal | Ethanol, conc. HCl | Reflux for 9 hours | 6-Bromo-2-naphthol | 78% (after recrystallization) prepchem.com |

Direct bromination of 2-naphthol is another key route to 6-bromo-2-naphthol. abilogic.com However, this reaction often proceeds through the formation of 1,6-dibromo-2-naphthol as an intermediate, which is then reduced in situ. guidechem.comyoutube.com

A common procedure involves dissolving 2-naphthol in glacial acetic acid and then adding a solution of bromine in glacial acetic acid. orgsyn.orgyoutube.com This initial step leads to the formation of 1,6-dibromo-2-naphthol. youtube.com Subsequently, a reducing agent, such as mossy tin, is added to the reaction mixture, which is then heated to reflux. orgsyn.orgguidechem.comyoutube.com The tin reduces the 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol. youtube.com The crude product is obtained by precipitating it in water and can be purified by distillation and recrystallization. orgsyn.orgyoutube.com The yield for this multi-step, one-pot synthesis is reported to be high, in the range of 96-100% for the crude product. orgsyn.org

It's important to note that the direct bromination of 2-naphthyl esters, such as 2-naphthyl benzoate, in glacial acetic acid has been shown to yield the 1-bromo isomer rather than the 6-bromo isomer. sci-hub.se

Table 3: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

| Reactants | Reagents | Solvent | Conditions | Product | Crude Yield |

| 2-Naphthol | Bromine, Mossy tin | Glacial acetic acid | Bromination followed by reflux with tin | 6-Bromo-2-naphthol | 96-100% orgsyn.org |

Synthesis of Key Precursors to 6-Bromo-2-naphthyl acetate (B1210297)

Synthesis of 6-Bromo-2-naphthoic Acid as an Intermediate

Oxidation of Methylated Naphthalene (B1677914) Derivatives (e.g., 6-bromo-2-methylnaphthalene)

One prominent method for the synthesis of 6-Bromo-2-naphthoic acid involves the oxidation of a methyl group attached to the naphthalene ring system. A common starting material for this approach is 6-bromo-2-methylnaphthalene.

The oxidation of 6-bromo-2-methylnaphthalene to 6-bromo-2-naphthoic acid can be carried out using molecular oxygen in the presence of an oxidation catalyst. google.com This catalyst system often comprises a heavy metal compound, such as cobalt acetate, and a bromine compound, in a solvent like acetic acid. google.comgoogle.com The reaction is typically conducted under elevated temperature and pressure to facilitate the conversion. google.com For instance, the reaction can be run at temperatures between 120 to 200°C and pressures of 10 to 30 kg/cm ². google.com Following the oxidation, the resulting 6-bromo-2-naphthoic acid can be isolated from the reaction mixture. One report indicates that after cooling the reaction liquid and filtering, a precipitate of the product is obtained. echemi.com The purity of the obtained 6-bromo-2-naphthalenecarboxylic acid was reported to be 94.0%, with a yield of 96.5 mol% relative to the starting 2-bromo-6-methylnaphthalene. google.com

An alternative precursor for this oxidation route is 6-hydroxy-2-methylnaphthalene, which can be brominated to yield 6-bromo-2-methylnaphthalene. google.com This bromination can be achieved using reagents like a triphenylphosphine-bromine complex. google.comgoogle.com The subsequent oxidation then proceeds as described above.

| Starting Material | Reagents | Product | Yield | Purity |

| 6-bromo-2-methylnaphthalene | Molecular oxygen, heavy metal catalyst (e.g., cobalt acetate), bromine compound, acetic acid | 6-Bromo-2-naphthoic acid | 96.5 mol% | 94.0% |

Friedel-Crafts and Halogenation Sequences (e.g., from 2-bromonaphthalene)

Another synthetic strategy involves the application of Friedel-Crafts acylation followed by a haloform reaction. This sequence typically begins with 2-bromonaphthalene (B93597).

In this method, 2-bromonaphthalene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. google.com This reaction introduces an acetyl group onto the naphthalene ring. The choice of solvent can influence the regioselectivity of the acylation. For example, using nitrobenzene (B124822) as a solvent can favor the formation of 2-acetyl-6-bromonaphthalene over other isomers. rsc.org However, it has been noted that this Friedel-Crafts reaction can lead to the formation of impurities, making it challenging to obtain high-purity 6-bromo-2-acetylnaphthalene in high yield. google.com One report mentions a yield of only 21% for 6-bromo-2-acetylnaphthalene after recrystallization. google.com

The resulting 6-bromo-2-acetylnaphthalene is then subjected to a haloform reaction, for instance, by reacting it with sodium hypochlorite (B82951), to convert the acetyl group into a carboxylic acid group, thereby yielding 6-bromo-2-naphthoic acid. google.com

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

| 2-bromonaphthalene | Acetyl chloride, anhydrous aluminum chloride (in nitrobenzene) | 6-bromo-2-acetylnaphthalene | Sodium hypochlorite (haloform reaction) | 6-Bromo-2-naphthoic acid |

Bucherer and Sandmeyer Reactions (e.g., from 6-hydroxy-2-naphthoic acid)

A third pathway to 6-Bromo-2-naphthoic acid utilizes a combination of the Bucherer and Sandmeyer reactions, starting from 6-hydroxy-2-naphthoic acid. This multi-step process offers an alternative route that avoids some of the challenges associated with the other methods.

The first step is the Bucherer reaction, where 6-hydroxy-2-naphthoic acid is converted to 6-amino-2-naphthoic acid. google.comwipo.int This transformation is achieved by reacting the starting material with ammonia (B1221849) in the presence of a sulfite (B76179) or bisulfite catalyst. google.comwipo.int The reaction can be carried out under pressure and heating in a pressure vessel, with typical conditions being a pressure of 0.2 to 1.0 MPa and a temperature of 110 to 150°C for 5 to 15 hours. google.com

The second step involves the Sandmeyer reaction. The 6-amino-2-naphthoic acid obtained from the Bucherer reaction is first diazotized. google.comwipo.int This is typically done by treating the amino acid with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then reacted with copper(I) bromide to replace the diazonium group with a bromine atom, affording the desired 6-bromo-2-naphthoic acid. google.comwipo.int This method is reported to produce 6-bromo-2-naphthoic acid in high yield and purity at a low cost. wipo.int One example cites a yield of 76.5% with a purity of 99%. google.com

| Starting Material | Step 1 (Bucherer Reaction) Reagents | Intermediate | Step 2 (Sandmeyer Reaction) Reagents | Final Product |

| 6-hydroxy-2-naphthoic acid | Ammonia, sulfite or bisulfite | 6-amino-2-naphthoic acid | 1. Diazotization (e.g., NaNO₂, acid) 2. Copper(I) bromide | 6-Bromo-2-naphthoic acid |

Chemical Transformations and Derivative Synthesis

Hydrolytic Pathways of 6-Bromo-2-naphthyl acetate (B1210297)

The hydrolysis of the acetate group in 6-bromo-2-naphthyl acetate is a fundamental transformation that yields 6-bromo-2-naphthol (B32079). This reaction can be achieved under both acidic and basic conditions, as well as through enzymatic catalysis. nih.gov

Under acidic conditions, the hydrolysis of aryl acetates typically proceeds through an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid regenerate the acid catalyst and produce the corresponding phenol, in this case, 6-bromo-2-naphthol. libretexts.org

In contrast, base-catalyzed hydrolysis, often referred to as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This irreversible step forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group (6-bromo-2-naphthoxide). A final, rapid acid-base reaction between the liberated phenoxide and the carboxylic acid results in the formation of the more stable carboxylate salt and 6-bromo-2-naphthol upon workup. masterorganicchemistry.com

Enzymatic hydrolysis of this compound is also a recognized pathway. Esterases, a class of hydrolase enzymes, can effectively catalyze the cleavage of the ester bond to release 6-bromo-2-naphthol. This specificity makes the compound a useful substrate in biochemical assays for detecting esterase activity.

Nucleophilic Substitution Reactions Involving this compound

The bromine atom at the 6-position of the naphthalene (B1677914) ring in this compound allows for various nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups, pressbooks.pub modern cross-coupling reactions have proven highly effective for the functionalization of such C-Br bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent examples of nucleophilic substitution at the C-Br bond. In a Suzuki coupling, this compound can react with an aryl boronic acid in the presence of a palladium catalyst and a base to form 6-aryl-2-naphthyl acetate derivatives. This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org This method is a powerful tool for creating carbon-carbon bonds and synthesizing more complex molecular architectures.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-Bromo-2-naphthyl acetates | Aryl boronic acids, Pd catalyst, base | 6-Aryl-2-naphthyl acetates | |

| Aryl Amination | 6-Bromopurine nucleosides | Aryl amines, Pd(OAc)₂, Xantphos, Cs₂CO₃ | N⁶-Aryl purine (B94841) nucleosides | nih.govnih.gov |

| Cyanation | Aryl bromides | K₄[Fe(CN)₆], Pd(OAc)₂, Buchwald's phosphine (B1218219) ligand | Aryl nitriles | researchgate.net |

The electronic properties of substituents on the naphthalene ring significantly influence the nucleophilicity of the corresponding naphthoxide ions. A study comparing the reactivity of 2-naphthyl acetate, this compound, and 1,6-dibromo-2-naphthyl acetate provides insight into these effects. rsc.orgresearchgate.net In this experiment, the naphthyl acetate derivatives undergo a two-step, one-pot reaction under basic conditions, which involves in situ hydrolysis to the corresponding naphthoxide, followed by an electrophilic aromatic substitution with a diazonium salt (Fast Red TR). rsc.org

Derivatization from 6-Bromo-2-naphthol

Following the hydrolysis of this compound, the resulting 6-bromo-2-naphthol serves as a versatile intermediate for a wide range of derivative syntheses. nih.gov

The Bucherer reaction provides a direct method for converting 6-bromo-2-naphthol into N-substituted 6-bromo-2-naphthylamines. cdnsciencepub.comacs.org This reaction involves heating the naphthol with a primary or secondary amine in the presence of an aqueous sulfite (B76179) or bisulfite solution. cdnsciencepub.comchemistrysteps.com For instance, reacting 6-bromo-2-naphthol with various secondary amines, such as pyrrolidine, diisobutylamine, or morpholine, in the presence of sodium metabisulfite (B1197395) in water at elevated temperatures, yields the corresponding tertiary aminonaphthalenes in good yields. cdnsciencepub.comacs.org

| Amine | Product | Reaction Conditions | Yield |

|---|---|---|---|

| Pyrrolidine | 1-(6-Bromo-2-naphthyl)pyrrolidine | Na₂S₂O₅, H₂O, 150 °C | 81% |

| Diisobutylamine | 6-Bromo-N,N-diisobutylnaphthalen-2-amine | Na₂S₂O₅, H₂O, 150 °C | 70% |

| Morpholine | 4-(6-Bromonaphthalen-2-yl)morpholine | Na₂S₂O₅, H₂O, 150 °C | 77% |

6-Bromo-2-naphthol is a key building block for the synthesis of heterocyclic systems, such as naphthopyrans, through cyclocondensation reactions. A one-pot, three-component reaction involving 6-bromo-2-naphthol, an aromatic aldehyde (like p-chlorobenzaldehyde), and an active methylene (B1212753) compound such as malononitrile (B47326) in the presence of a basic catalyst like piperidine, affords 4H-naphtho[2,1-b]pyrano-3-carbonitrile derivatives. pearson.comvulcanchem.com This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-bromo-2-naphthoxide ion to the resulting arylidene malononitrile, and subsequent intramolecular cyclization and tautomerization to yield the final naphthopyran product. vulcanchem.com

The hydroxyl group of 6-bromo-2-naphthol can be readily alkylated to form phenolic ethers. A notable example is the synthesis of ethyl (6-bromo-2-naphthyloxy)acetate, an intermediate in the preparation of certain pharmaceuticals. researchgate.net This etherification is typically achieved through a Williamson ether synthesis, where 6-bromo-2-naphthol is deprotonated with a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like acetone. The resulting naphthoxide then acts as a nucleophile, displacing the halide from an alkylating agent, such as ethyl chloroacetate, to form the desired ether. researchgate.netrsc.org

Advanced Catalytic Transformations and Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a cost-effective and highly reactive alternative to traditional palladium-catalyzed methods. These reactions are versatile, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its bromo and acetate functionalities, presents multiple sites for such transformations.

While the bromine atom on the naphthalene ring is a classic electrophilic partner for cross-coupling, the acetate group also serves as a leaving group in certain nickel-catalyzed reactions, particularly those involving C-O bond cleavage. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or pseudohalide, is a prominent example.

Research into nickel-catalyzed Suzuki-Miyaura couplings has demonstrated the viability of various phenol-derived electrophiles, including esters. For instance, studies on the coupling of 1-naphthyl pivalate (B1233124), a sterically bulkier ester than the acetate, with phenylboronic acid have been successful. acs.orgnih.gov These findings suggest that this compound could similarly participate in such reactions, either at the C-Br bond or, under specific catalytic conditions, at the C-O bond of the acetate.

A representative set of conditions for a nickel-catalyzed Suzuki-Miyaura coupling of a naphthyl ester with an arylboronic acid is detailed in the table below. acs.orgnih.gov

| Parameter | Condition |

| Catalyst | NiCl2(PCy3)2 (5 mol %) |

| Substrates | Naphthyl Ester (1.0 equiv), Phenylboronic Acid (2.5 equiv) |

| Base | K3PO4 (4.5 equiv) |

| Solvent | tert-Amyl alcohol or 2-Me-THF |

| Temperature | 100 °C |

| Time | 12 h |

| Yield | 94-100% |

This data represents a typical reaction for a naphthyl pivalate ester and serves as an illustrative example for the potential coupling of this compound.

The efficiency of these couplings is dependent on several factors, including the choice of ligand, base, and solvent. The use of "green solvents" like 2-Me-THF and tert-amyl alcohol is also a significant advancement in making these processes more environmentally benign. acs.orgnih.gov

The esterification of 6-bromo-2-naphthalenecarboxylic acid is a key transformation for producing derivatives like methyl 6-bromo-2-naphthoate, which is a significant intermediate in the synthesis of various compounds. Current time information in Bangalore, IN. The most common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In a typical procedure, 6-bromo-2-naphthalenecarboxylic acid is reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is heated under reflux to drive the equilibrium towards the formation of the ester. The yield of this reaction is generally high, often exceeding 90%. Current time information in Bangalore, IN.

The conditions for the methyl esterification of 6-bromo-2-naphthalenecarboxylic acid are summarized in the table below. Current time information in Bangalore, IN.

| Parameter | Condition |

| Reactants | 6-Bromo-2-naphthalenecarboxylic Acid, Methanol |

| Catalyst | Acid Catalyst (e.g., Sulfuric Acid) |

| Solvent | Methanol (3 to 7 times the weight of the carboxylic acid) |

| Temperature | Reflux |

| Time | ~2 hours |

| Yield | ~90.1 mol% |

Upon completion of the reaction, the product, methyl 6-bromo-2-naphthoate, can be isolated by cooling the reaction mixture, which causes the ester to precipitate. The solid product is then collected by filtration and can be further purified by washing with a suitable solvent or by recrystallization. Current time information in Bangalore, IN. This esterification process is a fundamental step in modifying the properties and reactivity of the 6-bromo-2-naphthyl scaffold for further synthetic applications.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Ester Hydrolysis

The hydrolysis of 6-Bromo-2-naphthyl acetate (B1210297) to its corresponding alcohol, 6-bromo-2-naphthol (B32079), is a fundamental chemical transformation that can be achieved under either acidic or basic conditions. The mechanistic pathways differ significantly depending on the catalytic environment.

Under acidic conditions, the hydrolysis of aryl acetates like 6-Bromo-2-naphthyl acetate typically follows an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves a series of equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

Elimination: The leaving group (in this case, 6-bromo-2-naphthol) is expelled, and the carbonyl group is reformed.

Deprotonation: The protonated carboxylic acid (acetic acid) is deprotonated to regenerate the acid catalyst.

In contrast, base-catalyzed hydrolysis, also known as saponification, proceeds through a different mechanism involving the direct nucleophilic assault of a hydroxide (B78521) ion on the ester's carbonyl carbon.

Nucleophilic Addition: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 6-bromo-2-phenoxide ion as the leaving group.

Acid-Base Reaction: The newly formed acetic acid protonates the highly basic 6-bromo-2-phenoxide ion in a rapid, irreversible step to yield 6-bromo-2-naphthol and an acetate anion.

The key features of these two primary hydrolysis mechanisms are summarized in the table below.

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion |

| Key Intermediate | Tetrahedral intermediate (neutral) | Tetrahedral intermediate (anionic) |

| Overall Reaction | Reversible | Essentially irreversible |

| Products | 6-Bromo-2-naphthol and Acetic Acid | 6-Bromo-2-naphthol and an Acetate Salt |

Intermediates in Naphthyl Bromide Transformations

The bromine atom on the naphthalene (B1677914) ring of this compound provides a reactive site for various transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, allows the compound to react with an aryl boronic acid to form 6-aryl-2-naphthyl acetate derivatives.

The reaction proceeds via a well-established catalytic cycle involving several key intermediates:

Oxidative Addition Intermediate: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new organopalladium(II) intermediate. This intermediate is a square planar complex containing the naphthyl group and the bromide ligand attached to the palladium center.

Transmetalation Intermediate: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex from the boronate species (formed by the reaction of the boronic acid with a base). This results in a new palladium(II) intermediate where both organic groups (the naphthyl and the new aryl group) are bonded to the palladium atom, and the bromide and boronate byproducts are released.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, where the two organic groups couple to form the new C-C bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For compounds related to this compound, such as 6-bromo-2-naphthoic acid, DFT calculations using methods like the B3LYP functional with a 6-311+G** basis set are employed to evaluate fundamental properties. nih.govresearchgate.net These theoretical studies provide insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. This process calculates the electronic energy of the molecule for a given atomic arrangement and systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy (the ground state). nih.gov

For complex molecules, conformational analysis is performed to identify different stable isomers (conformers) and their relative energies. By locating the global minimum on the potential energy surface, the most probable conformation of the molecule can be predicted. The results of these calculations, such as optimized geometric parameters, provide a detailed picture of the molecular structure. researchgate.net

Reactivity Descriptors (e.g., Electrophilicity, Hardness, Fukui Functions)

Conceptual Density Functional Theory (DFT) is a framework that allows for the calculation of various reactivity descriptors that predict how a molecule will interact with other chemical species. For this compound, these descriptors can identify the most reactive sites and predict the nature of its chemical reactions.

Global Reactivity Descriptors : Properties like electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) provide a general overview of the molecule's reactivity. Hardness (η) indicates the resistance to charge transfer, while electrophilicity (ω) quantifies the ability of the molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions) : The Fukui function, f(r), is crucial for identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the values of the Fukui function at different atomic centers, one can predict the regioselectivity of reactions involving this compound. For instance, the carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack, while the aromatic ring may have several sites susceptible to electrophilic substitution.

Table 1: Conceptual DFT Reactivity Descriptors for this compound (Illustrative) This table presents illustrative data for conceptual understanding, as specific experimental or calculated values for this exact compound are not readily available in the provided search results.

| Descriptor | Symbol | Definition | Predicted Significance for this compound |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | Indicates the molecule's overall stability and resistance to deformation of its electron cloud. |

| Electrophilicity Index | ω | μ² / (2η) | Quantifies the propensity of the molecule to act as an electrophile. |

| Fukui Function (f⁺) | - | Reactivity towards nucleophiles | High values are expected on the carbonyl carbon and potentially certain aromatic carbons. |

I: Ionization Potential, A: Electron Affinity, μ: Chemical Potential

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent medium can significantly influence the electronic structure and reactivity of a solute molecule. Theoretical models are employed to simulate these interactions for this compound.

Implicit Solvation Models : Methods like the Conductor-like Polarizable Continuum Model (CPCM) treat the solvent as a continuous dielectric medium. rsc.org These calculations can predict changes in properties such as dipole moment, orbital energies, and absorption spectra when this compound is moved from the gas phase into different solvents. rsc.org

Explicit Solvation Models : In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for understanding reaction mechanisms in protic solvents. rsc.org Studies on similar aromatic compounds have shown that explicit solvent interactions can significantly alter excited-state energies and reactivity. rsc.org

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a primary method for molecular structure elucidation. Theoretical vibrational frequency calculations are essential for the accurate assignment of experimental spectral bands. For molecules like this compound, DFT calculations are commonly used.

Research on the closely related compound, 6-bromo-2-naphthoic acid, has demonstrated the use of DFT with the B3LYP method and the 6-311+G** basis set to evaluate fundamental vibrational frequencies. sigmaaldrich.comnih.gov This approach allows for the prediction of the infrared and Raman spectra. nih.govresearchgate.net A similar methodology applied to this compound would allow for the assignment of its characteristic vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on typical frequency ranges and calculations on analogous compounds. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | ~1740-1760 |

| C-O (ester) | Asymmetric Stretching | ~1200-1250 |

| C-Br | Stretching | ~550-600 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-H (aromatic) | Stretching | ~3000-3100 |

Quantum-Chemical Calculations on Energetics (e.g., Dissociation Enthalpy)

Quantum-chemical calculations are invaluable for determining the thermodynamic properties of molecules and reaction pathways. For this compound, these methods can be used to calculate key energetic parameters that govern its stability and reactivity.

Bond Dissociation Enthalpy (BDE) : The BDE is the energy required to homolytically break a specific bond. Calculating the BDE for the C-Br bond and the ester C-O bonds can provide critical information about the molecule's thermal stability and the most likely pathways for fragmentation or reaction. For example, a lower BDE for the C-Br bond would suggest that reactions involving bromine radical formation are more facile.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum-chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. mpg.dewikipedia.orgq-chem.com This analysis is particularly useful for understanding bonding patterns and intramolecular electronic interactions, such as charge delocalization.

For this compound, NBO analysis can:

Determine the Natural Lewis Structure : It identifies the optimal Lewis structure by localizing electrons into bonds and lone pairs, providing a chemically intuitive representation of the molecule's electronic configuration. q-chem.com

Quantify Charge Delocalization : NBO analysis evaluates donor-acceptor interactions between filled (donor) NBOs (like lone pairs or bonding orbitals) and empty (acceptor) NBOs (like anti-bonding orbitals). wikipedia.org The energy associated with these interactions, calculated via second-order perturbation theory, quantifies the extent of electron delocalization. In this compound, this can reveal hyperconjugative and resonance effects, such as the delocalization of lone pair electrons from the ester oxygen atoms into the antibonding orbitals of the naphthalene ring.

Molecular Modeling for Structure-Activity Relationships

Molecular modeling techniques are used to investigate how the structure of a molecule relates to its biological activity, a field known as Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR). researchgate.netmdpi.com For this compound and its derivatives, these methods can be used to predict their potential as inhibitors or substrates for enzymes.

The process typically involves:

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for a series of related compounds using computational methods like DFT. mdpi.com

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates these descriptors with experimentally measured biological activity. nih.gov

Prediction and Design : The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the rational design of molecules with enhanced potency or selectivity. researchgate.netnih.gov

Studies on other naphthalene-based scaffolds have successfully used molecular modeling and docking to understand interactions within enzyme binding pockets, revealing key hydrophobic and hydrogen bonding interactions that determine inhibitory activity. nih.gov A similar approach could elucidate the molecular basis of action for any biological activity exhibited by this compound.

Advanced Analytical Methodologies in Research on 6 Bromo 2 Naphthyl Acetate

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of 6-Bromo-2-naphthyl acetate (B1210297) from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, ranging from rapid reaction monitoring to high-resolution purity determination and preparative purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 6-Bromo-2-naphthyl acetate and for monitoring the progress of reactions in which it is a reactant or product. Reverse-phase (RP) HPLC is commonly employed for this class of compounds. sielc.com In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (like C18-silica) and a polar mobile phase.

The presence of impurities, such as the unacetylated precursor 6-bromo-2-naphthol (B32079) or by-products from incomplete bromination, can be readily detected and quantified. When coupled with a mass spectrometry (MS) detector, HPLC-MS can provide valuable information on the molecular weight of impurities, aiding in their identification. For instance, the unacetylated intermediate would be detectable at an m/z corresponding to its molecular weight.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient | Elution of the compound from the column. |

| Detector | UV-Vis (e.g., at 254 nm) | Detection of the aromatic naphthalene (B1677914) core. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For compounds like this compound, UPLC can provide a more detailed purity profile in a fraction of the time required for an HPLC run. The principles of separation remain the same as HPLC, with reverse-phase methods being the most common. sielc.com The faster analysis times make UPLC particularly suitable for high-throughput screening applications. sielc.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the esterification of 6-bromo-2-naphthol to form this compound. libretexts.org The technique involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase.

For the synthesis of this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. By comparing the spot corresponding to the reaction mixture with spots of the starting material (6-bromo-2-naphthol) and the desired product, a chemist can visually track the consumption of the reactant and the formation of the product. libretexts.orgyoutube.com The completion of the reaction is indicated by the disappearance of the starting material spot. libretexts.org Visualization is typically achieved under UV light, where the naphthalene ring system allows the spots to be seen. rochester.edu

Following a synthesis, this compound must often be purified to remove unreacted starting materials, reagents, and by-products. Flash column chromatography is a widely used preparative technique for this purpose. rochester.edu It is a form of normal-phase chromatography that uses a column packed with a stationary phase, most commonly silica gel, and employs air pressure to force the solvent through the column at a faster rate than traditional gravity chromatography. rochester.eduwfu.edu

The choice of eluent (mobile phase) is critical for achieving good separation and is often determined by preliminary TLC analysis. rochester.edu For this compound and its derivatives, a non-polar solvent system such as a mixture of ethyl acetate and hexane is effective. By starting with a low polarity eluent and gradually increasing the polarity, compounds are eluted from the column in order of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, including this compound.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring and a characteristic singlet for the methyl protons of the acetate group. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (e.g., doublets, triplets) reveal adjacent proton-proton couplings, which helps in assigning each signal to a specific proton in the structure. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The aromatic protons would appear further downfield, in the δ 7.0-8.0 ppm region.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule. openstax.org In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. openstax.org This allows for a direct count of the different carbon environments. The chemical shifts of the carbon signals are indicative of their electronic environment. openstax.org For instance, the carbonyl carbon of the acetate group is particularly distinct, appearing far downfield (typically δ 160-180 ppm). openstax.org The carbon atom attached to the bromine (C-6) would have its chemical shift influenced by the electronegative halogen. The sp²-hybridized carbons of the naphthalene ring would appear in the aromatic region (typically δ 110-150 ppm), while the methyl carbon of the acetate group would be found upfield (typically δ 20-30 ppm). openstax.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and general NMR principles.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Acetate CH₃ | ~2.3 | ~21 |

| Naphthalene H/C | ~7.2 - 8.0 | ~118 - 148 |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1770-1750 cm⁻¹. This band is a key diagnostic feature distinguishing the acetate from its naphthol precursor. Additional strong bands corresponding to the C-O stretching vibrations of the ester linkage are expected around 1250-1150 cm⁻¹.

The aromatic naphthalene core gives rise to several characteristic bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings in the naphthalene structure would produce strong signals.

Table 1: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Ester C=O | Stretch | 1770 - 1750 | IR (Strong) |

| Ester C-O | Stretch | 1250 - 1150 | IR (Strong) |

| Aromatic C-H | Stretch | > 3000 | IR (Medium) |

| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman (Variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Deprotonation Studies

UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The molecule's chromophore is the brominated naphthalene ring system, which gives rise to intense absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions, where electrons are promoted from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

The absorption spectrum of the parent naphthalene chromophore is significantly influenced by the bromo and acetate substituents, which act as auxochromes. These groups typically cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted naphthalene. Studies on similar compounds like 1-naphthyl acetate show that the acetate group shifts the absorption spectrum to longer wavelengths by approximately 700 cm⁻¹ compared to naphthalene. researchgate.net

While this compound itself does not deprotonate, its hydrolysis product, 6-bromo-2-naphthol, is an important photoacid. nsf.gov Studies on 6-bromo-2-naphthol show that it exhibits enhanced acidity in its electronically excited state compared to its ground state. nsf.gov This property is investigated using fluorescence spectroscopy, a related technique, where changes in the emission spectra upon excitation at different pH values are monitored. Such studies are crucial for applications in photoacid-catalyzed reactions, where the release of a proton is triggered by light absorption. nsf.gov The UV-Vis spectrum of 6-bromo-2-naphthol has been noted to show significant peaks in the 200–300 nm range. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecule and its fragments can be measured with very high accuracy, which allows for the unambiguous determination of its elemental formula.

The molecular formula of this compound is C₁₂H₉BrO₂. guidechem.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

For this compound, the expected monoisotopic mass is 263.97859 u. guidechem.comepa.gov HRMS can confirm this value to within a few parts per million (ppm), providing strong evidence for the C₁₂H₉BrO₂ formula.

The fragmentation pattern in the mass spectrum provides further structural information. A common fragmentation pathway for acetate esters is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da). Alternatively, the loss of the acetyl radical (•COCH₃, 43 Da) can occur. For this compound, a major fragmentation would be the cleavage of the ester bond, leading to a prominent ion corresponding to the 6-bromo-2-naphthoxide radical cation or 6-bromo-2-naphthol cation.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₉BrO₂ | Defines the elemental composition. |

| Monoisotopic Mass | 263.97859 u | Precise mass used for HRMS confirmation. guidechem.comepa.gov |

| Nominal Molecular Weight | 265.1 g/mol | Approximate molecular weight. guidechem.com |

| Isotopic Signature | [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio | Confirms the presence of one bromine atom. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the regiochemistry of the bromine atom at the C-6 position on the naphthalene ring. It would also reveal the conformation of the acetate group relative to the plane of the aromatic system.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a pure compound. For this compound (C₁₂H₉BrO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, bromine, and oxygen.

This analysis is crucial for verifying the purity and confirming the empirical formula of a synthesized batch of the compound. The experimentally determined percentages of C, H, and Br are compared against the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized.

**Table 3: Theoretical Elemental Composition of this compound (C₁₂H₉BrO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 54.38% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.42% |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.14% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.07% |

| Total | | | | 265.106 | 100.00% |

Applications and Research Trajectories

Role as a Key Intermediate in Multi-Step Organic Synthesis

6-Bromo-2-naphthyl acetate (B1210297) is a valuable intermediate in organic synthesis, primarily because it provides a protected form of 6-bromo-2-naphthol (B32079). The acetate group can be easily removed by hydrolysis, revealing a reactive hydroxyl group, while the bromo-substituent on the naphthalene (B1677914) ring serves as a handle for introducing further molecular complexity.

One of the most notable applications of this compound is as a precursor in the synthesis of the pharmaceutical agent Nafamostat (B1217035) mesylate. Nafamostat is a serine protease inhibitor used clinically for conditions such as pancreatitis and disseminated intravascular coagulation. The synthesis of Nafamostat requires the key intermediate 6-amidino-2-naphthol, which is prepared from 6-bromo-2-naphthol. google.comwipo.int By starting with 6-Bromo-2-naphthyl acetate, chemists can perform various reactions on other parts of the molecule or on coupling partners before deprotecting the hydroxyl group at a later, strategic stage of the synthesis.

Furthermore, the 6-bromo-naphthalene scaffold itself is a versatile platform for constructing diverse molecular libraries. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Researchers have utilized bromo-naphthalene precursors to synthesize a variety of compounds, including novel antagonists for the human CC chemokine receptor 8 (CCR8), demonstrating the utility of this structural motif in drug discovery. nih.govdocumentsdelivered.comresearchgate.net

Table 1: Selected Synthetic Applications An interactive table detailing key synthetic uses of this compound and its derivatives.

| Application | Role of this compound/derivative | Resulting Compound Class |

| Pharmaceutical Synthesis | Precursor to 6-bromo-2-naphthol, a key building block. | Serine Protease Inhibitors (e.g., Nafamostat) |

| Medicinal Chemistry | Starting scaffold for diversification. | CCR8 Receptor Antagonists |

| Organic Synthesis | Electrophilic partner in cross-coupling reactions. | Poly-substituted Naphthalene Derivatives |

Development of Chemical Probes and Sensor Molecules

The unique properties of the 6-bromo-2-naphthol core, readily accessible from this compound, make it a target for the development of chemical probes and sensors. While the acetate form itself is used as a substrate, the deprotected naphthol often serves as the active component of the sensor.

A significant area of application is in the detection of enzymatic activity. Naphthyl acetates, including this compound, can function as chromogenic or fluorogenic substrates for esterase enzymes. In this application, the non-fluorescent or non-colored acetate compound is hydrolyzed by an esterase, releasing the highly fluorescent 6-bromo-2-naphthol. The resulting fluorescence or color change can be measured, allowing for the quantification of enzyme activity. This principle has been historically applied in histochemistry to localize enzyme activity within tissues.

More recently, the deprotected form, 6-bromo-2-naphthol, has been investigated for its phosphorescent properties, particularly when complexed with other molecules like β-cyclodextrin. These complexes can be used to develop sensitive probes for various analytical applications, including real-time monitoring of polymerase chain reaction (PCR) processes.

Structure-Reactivity Relationship Studies of Halogenated Naphthyl Acetates and Related Systems

The study of this compound contributes to the fundamental understanding of structure-reactivity relationships in halogenated aromatic systems. The molecule contains two key functional groups that influence its chemical behavior: the acetate ester and the bromine atom, both attached to a rigid naphthalene core.

The reactivity of the molecule is dictated by the electronic properties of these substituents.

The Acetate Group: The acetate group is an electron-donating group through resonance, activating the naphthalene ring towards electrophilic substitution. However, its primary role in reactivity studies is often as a protecting group that can be cleaved under acidic, basic, or enzymatic conditions to yield the corresponding naphthol.

The Bromine Atom: The bromine atom exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect). This combination deactivates the ring towards electrophilic attack compared to unsubstituted naphthalene, but it also directs incoming electrophiles to specific positions. More importantly, the carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions.

Studies on the Suzuki-Miyaura coupling of various bromo-naphthalenes have shown that the reaction's efficiency can be influenced by the electronic nature of other substituents on the naphthalene ring. researchgate.net The presence of electron-donating or electron-withdrawing groups can affect the rates of oxidative addition and transmetalation steps in the catalytic cycle. Comparing the reactivity of this compound to other isomers (e.g., 1-bromo-2-naphthyl acetate) or other halogenated naphthyl acetates (e.g., chloro- or iodo-derivatives) provides valuable insight into how the position and nature of the halogen affect reaction outcomes.

Table 2: Functional Group Reactivity An interactive table summarizing the reactivity of the key functional groups in this compound.

| Functional Group | Type of Reaction | Role in Synthesis |

| Acetate Ester | Hydrolysis (Acidic, Basic, Enzymatic) | Deprotection to reveal hydroxyl group. |

| Bromo Substituent | Palladium-Catalyzed Cross-Coupling | Introduction of new C-C bonds for diversification. |

| Naphthalene Core | Electrophilic Aromatic Substitution | Further functionalization of the aromatic system. |

Future Research Directions in this compound Chemistry

The naphthalene scaffold remains a highly privileged structure in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. nih.govekb.eg The future of this compound chemistry is likely to build upon its established utility while expanding into new areas.

Potential future research directions include:

Novel Pharmaceutical Agents: Leveraging the compound as a starting block for the synthesis of new therapeutic agents beyond protease inhibitors. The growing market for naphthalene derivatives in the pharmaceutical industry will likely drive this research. datamintelligence.com

Advanced Chemical Probes: Designing and synthesizing more sophisticated and selective probes for detecting specific enzymes or biomolecules, potentially for diagnostic applications. This could involve modifying the naphthalene core to tune its photophysical properties.

Materials Science: Exploring the use of this compound derivatives in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), where substituted naphthalenes can serve as core components.

Green Chemistry: Developing more sustainable and efficient synthetic routes to this compound and its derivatives. This includes the use of greener solvents, catalysts, and processes to meet the increasing demand for environmentally friendly chemical manufacturing. marketresearchfuture.com

As the demand for complex, functionalized organic molecules continues to grow across various industries, the role of versatile intermediates like this compound is set to expand, promising continued interest and innovation in its chemistry.

Q & A

Basic: What are the common synthetic routes for 6-bromo-2-naphthyl acetate?

Methodological Answer:

The synthesis typically involves bromination of 2-naphthol derivatives followed by esterification. Key steps include:

- Bromination : 2-Naphthol is brominated using HBr/H₂O₂ or N-bromosuccinimide (NBS) in acetic acid to yield 6-bromo-2-naphthol .

- Esterification : The hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or catalytic acid (e.g., H₂SO₄). For example, 6-bromo-2-naphthol reacts with acetyl chloride in DCM under reflux to form the acetate ester .

Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and confirm purity by melting point (118–126°C) .

Advanced: How to resolve contradictory NMR data for this compound derivatives?

Methodological Answer:

Contradictions often arise from rotational isomers or impurities. Use:

- Variable Temperature (VT) NMR : To distinguish rotational barriers (e.g., acetoxy group rotation) by observing signal coalescence at elevated temperatures.

- X-ray Crystallography : Confirm regiochemistry of bromine substitution, as seen in structurally similar compounds like 6-bromo-2-naphthoic acid (melting point 294–295°C) .

- HPLC-MS : Detect trace impurities from incomplete bromination or esterification, which may produce peaks at m/z 265 [M+H]⁺ (unacetylated intermediate) .

Basic: What analytical techniques validate the purity of this compound?

Methodological Answer:

- Melting Point Analysis : Compare observed values (118–126°C) with literature .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-Br (~560 cm⁻¹).

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm, multiplet) and acetate methyl (δ 2.3 ppm, singlet).

Note : Cross-check with GC-MS for volatile byproducts .

Advanced: How does this compound function in enzyme substrate studies?

Methodological Answer:

The compound is used as a chromogenic substrate for hydrolytic enzymes (e.g., esterases, lipases):

- Protocol : Incubate with enzyme in buffer (pH 7.4, 37°C). Hydrolysis releases 6-bromo-2-naphthol, detected spectrophotometrically at λ = 420 nm.

- Optimization : Adjust substrate concentration (0.1–1.0 mM) to avoid enzyme inhibition.

Reference : Similar β-D-glucuronide derivatives (e.g., 6-bromo-2-naphthyl β-D-glucopyranoside) are used in β-glucuronidase assays .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Storage : Keep at 0–6°C in amber vials to prevent photodegradation .

- PPE : Wear nitrile gloves and goggles; avoid inhalation (potential irritant).

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal (WGK 3 classification) .

Advanced: How to design a kinetic study for bromine displacement reactions using this compound?

Methodological Answer:

- Reaction Setup : React with nucleophiles (e.g., NaN₃, KCN) in DMF at 80°C. Monitor via HPLC .

- Rate Determination : Use pseudo-first-order conditions (excess nucleophile). Calculate activation energy via Arrhenius plot (25–80°C).

- Competing Pathways : Differentiate SN2 vs. radical mechanisms using TEMPO (radical trap) or polar solvents .

Basic: What are common derivatives of this compound in organic synthesis?

Methodological Answer:

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., 6-aryl-2-naphthyl acetates) .

- Hydrolysis : Convert to 6-bromo-2-naphthol for further functionalization (e.g., Mitsunobu reaction) .

- Nitro Derivatives : Nitration at the 4-position yields precursors for dye synthesis .

Advanced: How to address low yields in Pd-catalyzed reactions of this compound?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)₂ with DPPP ligand (1:1.3 molar ratio) to enhance turnover .

- Solvent Effects : Switch from DMF to toluene for sterically hindered substrates.

- Purification : Employ flash chromatography (2% EtOAc/hexane) to separate Pd black .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.